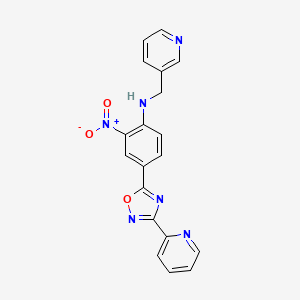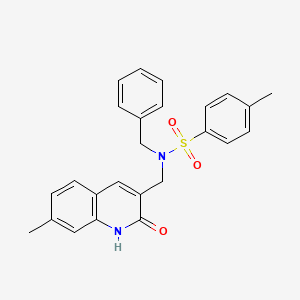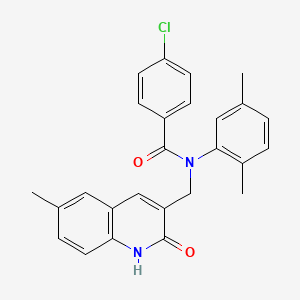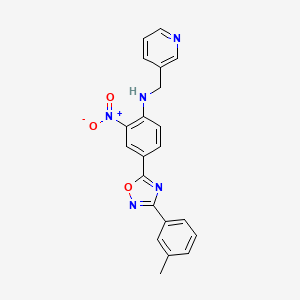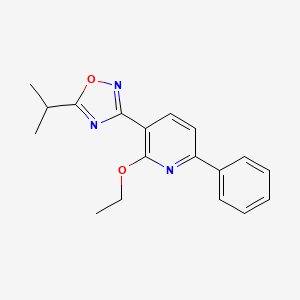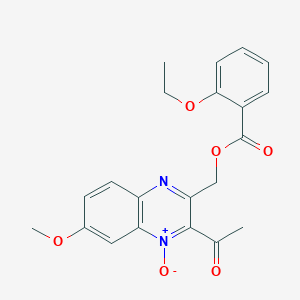
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as EMAQ, is a synthetic compound that belongs to the quinoxaline family of compounds. EMAQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
The exact mechanism of action of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for cancer cells, which minimizes the risk of off-target effects. This compound has also been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. This may limit its clinical utility as a standalone therapy and may require combination with other agents.
Future Directions
Future research on 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide should focus on further elucidating its mechanism of action and identifying potential biomarkers of response. In addition, studies should be conducted to investigate the efficacy of this compound in preclinical models and in clinical trials. Furthermore, the development of more potent analogs of this compound may enhance its clinical utility as a cancer therapy. Finally, studies should be conducted to investigate the potential of this compound in other disease areas, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown efficacy against various cancer cell lines. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully elucidate its mechanism of action and to investigate its potential in other disease areas.
Synthesis Methods
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a multistep process involving the reaction of 2-ethoxybenzoyl chloride with 2-methoxyaniline to form 2-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with acetic anhydride to form 2-acetyl-3-(2-methoxyphenyl)quinoxaline. Finally, the addition of hydrogen peroxide and acetic acid leads to the formation of this compound.
Scientific Research Applications
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-19-8-6-5-7-15(19)21(25)29-12-17-20(13(2)24)23(26)18-11-14(27-3)9-10-16(18)22-17/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYHHNXUFKJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

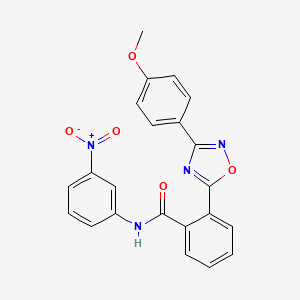
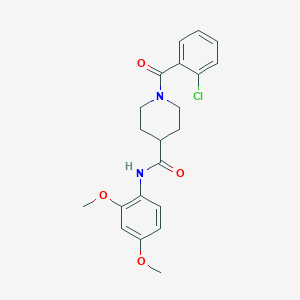
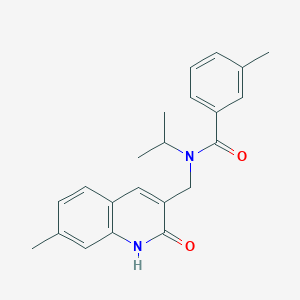
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)
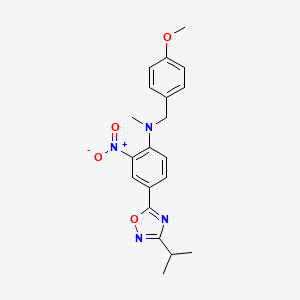
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
